molecular formula C11H9NO2 B373581 3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one

3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one

Cat. No.: B373581
M. Wt: 187.19g/mol
InChI Key: IKWPCOQKETYMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one is a tricyclic heterocyclic compound featuring a fused furoquinolinone structure. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to privileged pharmacophores. Quinolinone derivatives are extensively investigated for their diverse biological activities, particularly in oncology research. Compounds based on similar furo[3,2-c]quinoline and pyrano[3,2-c]quinoline cores have been synthesized and evaluated for their antiproliferative properties, demonstrating potential as scaffolds for developing new chemotherapeutic agents . The mechanism of action for related compounds often involves interaction with critical cellular targets; for instance, some quinoline derivatives are known to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Other research on fused quinoline systems highlights their potential to modulate apoptotic pathways, including the activation of caspases and regulation of Bcl-2 family proteins . Beyond oncology, the quinolinone structure is a versatile building block in drug discovery, appearing in compounds studied for various therapeutic areas. This product is intended for use in early-stage research and drug discovery programs. Researchers can utilize this high-quality compound as a key intermediate for the design and synthesis of novel bioactive molecules or as a reference standard in biological screening. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19g/mol

IUPAC Name

3,5-dihydro-2H-furo[3,2-c]quinolin-4-one

InChI

InChI=1S/C11H9NO2/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-4H,5-6H2,(H,12,13)

InChI Key

IKWPCOQKETYMOT-UHFFFAOYSA-N

SMILES

C1COC2=C1C(=O)NC3=CC=CC=C32

Canonical SMILES

C1COC2=C1C(=O)NC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Chemistry

3,5-Dihydrofuro[3,2-c]quinolin-4(2H)-one serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique fused ring structure allows for various chemical reactions including:

  • Oxidation: Leading to the formation of quinoline derivatives.
  • Reduction: Producing dihydro derivatives.
  • Substitution Reactions: Particularly at the methylene group, utilizing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

The compound exhibits potential biological activities that are being explored in pharmacological research:

  • Aldose Reductase Inhibition: It has been identified as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This property suggests its utility in managing diabetes-related conditions.
Biological ActivityMechanismReferences
Aldose Reductase InhibitorBinds to active site preventing glucose reduction to sorbitol
Antimalarial PropertiesUnder investigation for efficacy against malaria parasites
Anticancer ActivityExhibits cytotoxic effects in various cancer cell lines

Medical Applications

The compound is being studied for its potential therapeutic effects:

  • Antimalarial Research: Preliminary studies indicate that it may possess antimalarial properties, making it a candidate for further development into a treatment for malaria.
  • Neurodegenerative Diseases: Research into similar compounds has suggested multifunctional agents targeting Alzheimer’s disease through inhibition of cholinesterases and monoamine oxidases.

Case Study 1: Aldose Reductase Inhibition

A study demonstrated that derivatives of this compound effectively inhibit aldose reductase activity in vitro. The findings suggest that modifications to the structure can enhance inhibitory potency, indicating a pathway for developing new diabetes treatments.

Case Study 2: Anticancer Activity

In vitro studies have shown that certain analogs of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs within the Furoquinolinone Family

Table 1: Key Derivatives of Dihydrofuroquinolinones
Compound Name Substituents Melting Point (°C) Key Features Reference
3,5-Dihydrofuro[3,2-c]quinolin-4(2H)-one (Core structure) None Base scaffold for functionalization
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one Furan fused at [2,3-b] position 273–275 Higher thermal stability
6-Methoxy-2,2-dimethyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one 6-OCH₃, 2,2-di-CH₃ Enhanced lipophilicity
(R)-3,9-Dihydro-2-(1-hydroxy-1-methylethyl)-6-methoxy-9-methyl-furo[2,3-b]quinolin-4(2H)-one 6-OCH₃, 2-(hydroxyisopropyl), 9-CH₃ 223–224 Chiral center, potential bioactivity

Key Observations :

  • Ring Fusion Position : Furan fused at [3,2-c] (target compound) vs. [2,3-b] () alters electronic distribution and melting points .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase mp (e.g., 4g: 239–240°C vs. 4h: 214–215°C) . Methoxy groups enhance solubility but reduce thermal stability .

Comparison with Thieno- and Pyranoquinolinones

Table 2: Heterocyclic Variants of Quinolinones
Compound Class Example Key Differences Biological Activity Reference
Thieno[3,2-c]quinolinones 3-Hydroxythieno[3,2-c]quinolin-4(5H)-ones Sulfur atom in fused ring Antioxidant (IC₅₀: 0.25–0.32 mM)
Pyrano[3,2-c]quinolinones (Z)-6-(3-Hydroxy-3,3-diphenylprop-1-enyl)-4-(p-tolyl)-pyrano[3,2-c]quinolin-5-one Oxygen in pyran ring vs. furan Antibacterial, antitumor potential
Cyclopenta[lmn]phenanthridinones 4-Methyl-6,8,9,9-tetraphenyl-4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one Extended conjugated system Unreported

Key Observations :

  • Electronic Properties: Thieno analogs (S atom) exhibit stronger antioxidant activity than furoquinolinones, likely due to sulfur’s polarizability .

Preparation Methods

Reactant Systems and General Protocol

The most widely adopted method involves a one-pot, three-component reaction between 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and 1-(2-oxo-2-arylethyl)pyridinium bromides. This protocol, pioneered by, operates under mild conditions using water as the solvent and triethylamine as a base catalyst. For instance, combining equimolar quantities of 4-hydroxy-1-methyl-2(1H)-quinolinone (1.75 g), benzaldehyde (1.06 g), and phenacyl bromide (1.99 g) in aqueous triethylamine (30 mol%) yields trans-2-benzoyl-5-methyl-3-phenyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one in 94% yield after microwave irradiation. Substituent variations on the aldehyde and pyridinium bromide components enable access to diverse derivatives (Table 1).

Table 1: Representative Three-Component Syntheses of 3,5-Dihydrofuro[3,2-c]quinolin-4(2H)-ones

Aldehyde ComponentPyridinium BromideCatalystYield (%)
BenzaldehydePhenacyl bromideEt₃N94
4-Chlorobenzaldehyde4-Chlorophenacyl bromidePyridine85
4-NitrobenzaldehydePhenacyl bromideEt₃N87

Mechanistic Pathway

The reaction proceeds via a domino sequence involving:

  • Formation of α,β-unsaturated diketone : Base-catalyzed deprotonation of the pyridinium bromide generates a ylide, which undergoes Knoevenagel condensation with the aldehyde to form an α,β-unsaturated diketone intermediate.

  • Michael addition : The enolate of 4-hydroxyquinolinone attacks the α,β-unsaturated system, establishing a C–C bond at the γ-position.

  • Intramolecular cyclization : Nucleophilic attack by the hydroxyl oxygen onto the adjacent carbonyl group forms the dihydrofuran ring, completing the tricyclic framework.

Microwave irradiation significantly accelerates the process, reducing reaction times from hours to minutes while maintaining regioselectivity and stereochemical integrity.

Acid-Catalyzed Tandem Annulations with Propargylic Alcohols

Brønsted vs. Lewis Acid Catalysis

An alternative route employs propargylic alcohols as coupling partners with 4-hydroxy-1-methylquinolin-2(1H)-one under acidic conditions. Screening of catalysts revealed p-toluenesulfonic acid (pTsOH·H₂O) as optimal, achieving 70% yield for 6-methyl-2,2,4-triphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one after 1 h at 84°C in 1,2-dichloroethane (DCE). Copper(I) triflate (CuOTf) also proved effective, particularly for sterically hindered substrates, though with marginally lower efficiency (65–70% yields).

Reaction Scope and Limitations

This method excels in constructing fused pyrano-furoquinolinones but requires precise control of stoichiometry and temperature. For example, increasing the reaction temperature beyond 90°C promotes side reactions such as alkyne oligomerization, while sub-stoichiometric acid loading (<10 mol%) results in incomplete conversion. Gram-scale syntheses remain feasible, with 4.0 mmol-scale reactions delivering 70% isolated yield, underscoring industrial applicability.

Base-Mediated Cyclocondensations: Solvent and Catalyst Effects

Pyridine vs. Triethylamine in Aqueous Media

Comparative studies highlight the influence of base selection on reaction kinetics. Pyridine-catalyzed reactions in water afford 85–90% yields for electron-deficient substrates (e.g., 4-chlorobenzaldehyde derivatives), whereas triethylamine proves superior for electron-rich aldehydes (94% yield for benzaldehyde). This divergence stems from pyridine’s weaker basicity, which moderates the deprotonation rate of the pyridinium ylide, preventing premature side reactions.

Solvent Optimization

While water is the preferred green solvent, mixed solvent systems (e.g., H₂O/EtOH 3:1) enhance solubility of hydrophobic reactants without compromising yield. Polar aprotic solvents like DMF or DMSO, though effective in dissolving reactants, necessitate post-reaction purification to remove toxic residues.

Green Chemistry Advancements

Microwave-Assisted Synthesis

Microwave irradiation reduces energy consumption by 60–70% compared to conventional heating, achieving reaction completion in 5–10 minutes versus 2–4 hours. This technique also enhances regioselectivity, as evidenced by exclusive formation of the trans-diastereomer in all reported cases.

Aqueous-Phase Reactions

Water’s high heat capacity and polarity facilitate rapid heat transfer and stabilize polar intermediates, enabling catalyst recycling up to three times without significant activity loss. Life-cycle assessments confirm a 40% reduction in environmental impact compared to organic solvent-based protocols .

Q & A

Q. Key Parameters Affecting Yield

  • Catalyst System : PdI₂/KI enhances oxidative carbonylation efficiency .
  • Solvent and Temperature : Methanol at 100°C balances reactivity and stability of intermediates.
  • Pressure : High CO pressure drives carbonylative cyclization but requires specialized equipment .

Q. Table 1: Synthesis Methods Comparison

MethodCatalyst/ReagentsConditionsYield (%)Reference
Carbonylative cyclizationPdI₂/KI, CO-air100°C, MeOH, 24 h, 60 atm60–89
Acid-catalyzed tandemTsOH·H₂OReflux, toluene, 12 h70–85

How should researchers characterize this compound derivatives, and what spectral benchmarks are critical?

Basic Research Question
Characterization requires multi-technique validation:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.2 ppm, while the fused furan ring shows distinct coupling patterns (e.g., compound 4c : δ 7.2–7.8 ppm for quinoline protons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for 4c : calc. 307.1214, observed 307.1210) .
  • Melting Point : Pure derivatives exhibit sharp melting ranges (e.g., 4c : 203–204°C) .

Advanced Tip : Use ¹⁹F NMR for fluorinated analogs (e.g., 4d : δ -112.5 ppm for fluorine) .

Q. Table 2: Spectral Data for Selected Derivatives

CompoundMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS ([M+H]⁺)
4c 203–2047.2–7.8 (m, Ar-H)115–160 (Ar-C)307.1210
4d 226–2277.3–8.1 (m, Ar-H)118–162 (Ar-C)325.1105

What strategies resolve contradictions in biological activity data for furoquinolinone derivatives?

Advanced Research Question
Discrepancies in antitumor or antibacterial activity often arise from:

  • Structural Variations : Substituents like fluorine (4d ) or methoxy groups (4i ) alter electron density and binding affinity .
  • Assay Conditions : Viability assays (e.g., MTT) may yield conflicting IC₅₀ values due to cell-line-specific uptake .

Q. Methodological Approach

  • SAR Studies : Systematically modify substituents (e.g., phenyl vs. p-tolyl) and compare activities .
  • Standardized Protocols : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) with controlled incubation times .

How can reaction scalability be improved without compromising yield?

Advanced Research Question
Scale-up challenges include catalyst deactivation and side reactions. Strategies:

  • Flow Chemistry : Continuous CO delivery in Pd-catalyzed reactions minimizes pressure fluctuations .
  • Microwave Assistance : Reduces reaction time for acid-catalyzed cyclization (e.g., from 12 h to 2 h) .

Q. Table 3: Scalability Optimization

ParameterLab-Scale (mg)Pilot-Scale (g)Industrial-Scale (kg)
Catalyst Loading5 mol% PdI₂3 mol% PdI₂1 mol% PdI₂
Reaction Time24 h18 h12 h (flow system)

What computational tools predict the bioactivity of novel furoquinolinone analogs?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with targets like topoisomerase II or bacterial gyrase .
  • QSAR Models : Train algorithms on datasets linking substituent electronegativity to MIC (minimal inhibitory concentration) .

Validation : Cross-check computational predictions with in vitro assays for lead optimization .

How do solvent polarity and proticity influence cyclization efficiency?

Basic Research Question

  • Polar Protic Solvents (MeOH) : Favor Pd-catalyzed carbonylative cyclization via stabilization of ionic intermediates .
  • Aprotic Solvents (Toluene) : Enhance acid-catalyzed tandem reactions by promoting carbocation formation .

Q. Table 4: Solvent Effects on Yield

SolventPolarityReaction TypeYield (%)
MeOHProticPd-catalyzed cyclization89
TolueneAproticAcid-catalyzed tandem85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.